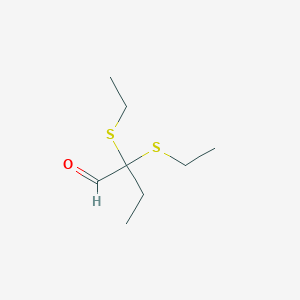
3-(1-Phenylbutyl)oxazolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenylbutyl)oxazolidine hydrochloride is a heterocyclic organic compound that features an oxazolidine ring. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the phenylbutyl group enhances its chemical properties, making it a compound of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylbutyl)oxazolidine hydrochloride typically involves the reaction of an aliphatic aldehyde with an azomethine ylide. This reaction can be catalyzed by various agents, including chiral magnesium phosphate, tetrabutylammonium iodide, and iron porphyrin Lewis acids . The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions allows for scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phenylbutyl)oxazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-Phenylbutyl)oxazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Phenylbutyl)oxazolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinones, which are known for their antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-Phenylbutyl)oxazolidine hydrochloride include:
Oxazolidinones: Known for their antimicrobial properties.
Oxazoles: Used in various chemical and pharmaceutical applications.
Thiazolidines: Studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of the oxazolidine ring with the phenylbutyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73771-47-8 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
3-(1-phenylbutyl)-1,3-oxazolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-6-13(14-9-10-15-11-14)12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |
Clé InChI |
COYALERAORPIMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)N2CCOC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
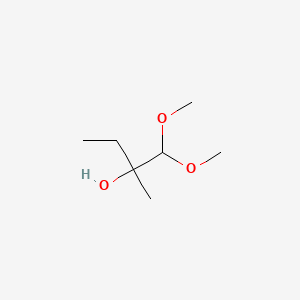
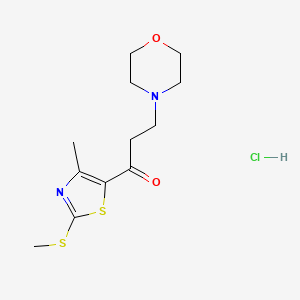
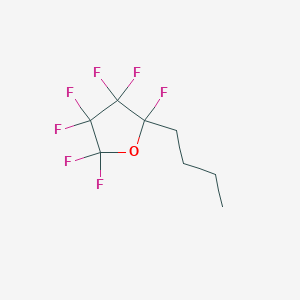
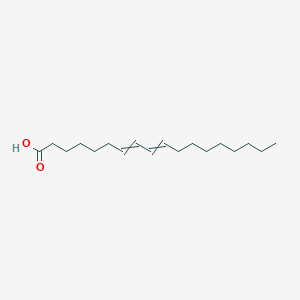

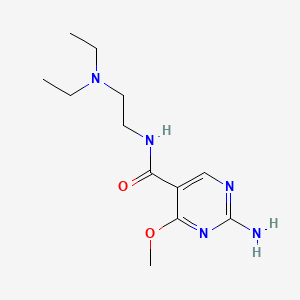
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
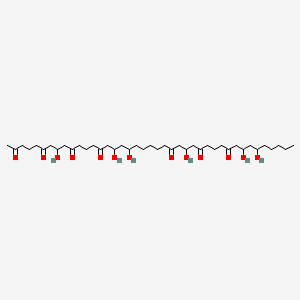
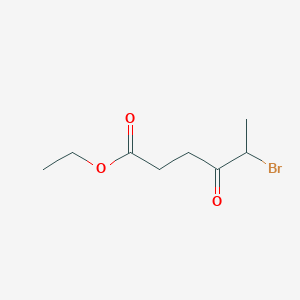
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
